molecular formula C14H18FNO2 B13196259 1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid

1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B13196259
M. Wt: 251.30 g/mol
InChI Key: WYXSNQBHYPVOBX-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a 4-fluorophenyl group and a β-aminoethyl side chain. The fluorine atom at the para position of the phenyl ring likely enhances metabolic stability and modulates lipophilicity, influencing bioavailability and target binding .

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

1-[2-amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H18FNO2/c15-11-5-3-10(4-6-11)12(9-16)14(13(17)18)7-1-2-8-14/h3-6,12H,1-2,7-9,16H2,(H,17,18)

InChI Key

WYXSNQBHYPVOBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(CN)C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis Using Chiral Glycine Equivalents

A key method involves the use of chiral glycine equivalents as starting materials, which undergo stereoselective alkylation to install the cyclopentane ring substituents. For example, the synthesis of related cyclopentane amino acids has been achieved by:

  • Employing chiral glycine equivalents (R)-4 and (S)-4,
  • Performing one-pot bis-alkylation with 1,4-biselectrophiles such as cyclic sulfites,
  • Generating spirocyclic oxazine intermediates,
  • Subsequent purification by ion exchange chromatography to yield free amino acids with high stereochemical purity.

This methodology allows access to all four stereoisomers of 1-amino-3-substituted cyclopentane-1-carboxylic acids, which can be adapted to the 4-fluorophenyl substituent by appropriate choice of electrophiles and reaction conditions.

Fluorination via Triflate Intermediates

Another approach to introduce the fluorine atom on the phenyl ring or cyclopentane ring involves the preparation of triflate intermediates from hydroxy precursors:

  • Starting from racemic triflate precursors obtained by treatment of fluorohydrins with triflic anhydride,
  • Fluorination attempts using various nucleophilic fluoride sources,
  • Successful fluorination achieved using cesium fluoride in tert-butanol to minimize elimination side reactions,
  • This route yields racemic fluorinated amino acid derivatives with high radiochemical purity when radiolabeled for imaging applications.

Synthesis from 2-Benzyloxycyclopentanone Precursors

A notable synthesis of the related compound (R,S)-anti-1-amino-2-fluorocyclopentyl-1-carboxylic acid, structurally close to the target compound, involves:

  • Starting from racemic 2-benzyloxycyclopentanone,
  • Conversion to cyclic sulfamidate intermediates,
  • Radiolabeling with fluorine-18 to introduce the fluorine atom,
  • Resulting in high yields of fluorinated amino acid suitable for brain tumor imaging by PET.

This method highlights the utility of cyclic sulfamidates as versatile intermediates for fluorinated amino acid synthesis.

Comparative Data Table of Preparation Methods

Methodology Key Intermediates Fluorination Approach Stereochemical Control Yield / Purity References
Chiral glycine equivalents alkylation Chiral glycine equivalents (R)-4, (S)-4; cyclic sulfites Not direct fluorination; fluorophenyl introduced via electrophiles High, all stereoisomers accessible 38-78% isolated yields; high stereopurity
Fluorination of triflate intermediates Racemic triflate from fluorohydrin CsF in tert-butanol, nucleophilic substitution Racemic mixture ~1.3% radiochemical yield (radiolabeled); >99% purity
Synthesis from 2-benzyloxycyclopentanone Cyclic sulfamidate intermediates Radiolabeling with fluorine-18 Racemic (R,S)-anti 39% radiochemical yield; high tumor-to-brain ratio in biological assays

Research Outcomes and Analytical Data

  • Stereochemical purity and characterization : NMR spectroscopy (1H, 13C) and ion exchange chromatography are standard for confirming stereochemistry and purity in asymmetric syntheses.
  • Radiochemical purity : Radiolabeled fluorinated amino acids demonstrate >99% purity, critical for PET imaging applications.
  • Biological evaluation : Compounds synthesized via these methods show promising uptake in tumor cells and favorable biodistribution profiles, indicating successful incorporation of the fluorophenyl and amino acid functionalities.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted cyclopentane derivatives, alcohols, and oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and fluorophenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, ring systems, and functional groups. Key comparisons include:

Substituent Variations on the Aromatic Ring

The 4-fluorophenyl group in the target compound is substituted with other halogens or functional groups in analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities
1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid 4-hydroxyphenyl C₁₄H₁₉NO₃ 249.31 Higher polarity due to -OH; potential solubility advantages
1-(4-Chlorophenyl)cyclopentane-1-carboxylic acid 4-chlorophenyl C₁₂H₁₃ClO₂ 224.68 Increased lipophilicity (Cl vs. F); uncharacterized activity
1-(4-Trifluoromethylphenyl)cyclopentane-1-carboxylic acid derivatives 4-CF₃ Varies ~280–300 Enhanced electron-withdrawing effects; antiarrhythmic activity reported

Key Insight : Fluorine’s electronegativity and small size optimize binding interactions compared to bulkier chlorine or polar hydroxyl groups, balancing lipophilicity and target affinity .

Variations in the Cyclic System

The cyclopentane core is modified to smaller (cyclobutane) or heterocyclic (pyrrolidine) systems:

Compound Name Ring System Molecular Formula Molecular Weight Structural Impact
2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid Cyclobutane C₁₁H₁₀ClFO₂ 228.65 Increased ring strain; altered conformation
1-[2-Amino-1-(4-trifluoromethylphenyl)ethyl]pyrrolidine-3-carboxylic acid Pyrrolidine C₁₄H₁₆F₃N₂O₂ 304.29 Nitrogen-containing ring; potential for enhanced solubility

Key Insight : Cyclopentane’s balance of flexibility and stability may favor pharmacokinetic properties over strained cyclobutane or heterocyclic systems .

Functional Group Modifications

The β-aminoethyl side chain and carboxylic acid group are critical for activity. Modifications include:

Compound Name Functional Groups Molecular Formula Molecular Weight Activity Notes
Amino amide/ester derivatives of 1-(4-fluorophenyl)cyclopentane-1-carboxylic acid Amide/ester Varies ~300–350 Antiarrhythmic (ED₅₀: 2.5–5 mg/kg) and anticonvulsant (ED₅₀: 10–20 mg/kg)
(1S,3S)-3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid Carbamoyl, methyl C₁₆H₁₉FNO₃ 292.33 Potential steric hindrance from methyl groups; uncharacterized activity
(1R,2R)-2-(4-fluorophenyl)-4-oxocyclopentane-1-carboxylic acid Oxo group C₁₂H₁₁FO₃ 222.22 Oxo group may enhance hydrogen bonding; hazard warnings (H302, H315)

Key Insight: The aminoethyl side chain in the target compound may improve membrane permeability compared to bulkier carbamoyl or ester groups .

Biological Activity

1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid (often referred to as "compound X") is a cyclopentane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of compound X includes a cyclopentane ring, an amino group, and a fluorophenyl moiety. Its molecular formula is C_{14}H_{18FNO_2, with a molecular weight of approximately 251.30 g/mol. The presence of the fluorine atom is believed to enhance its pharmacological profile by improving lipophilicity and receptor binding affinity.

Research indicates that compound X may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The amino acid structure suggests potential activity as a ligand for receptors related to neuropharmacology.

In Vitro Studies

In vitro studies have demonstrated that compound X exhibits significant activity against several cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human glioblastoma cells through apoptosis induction. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

Cell Line IC50 (µM) Effect
U87 Glioblastoma5.2Induces apoptosis
DU145 Prostate Cancer4.8Inhibits proliferation
MCF-7 Breast Cancer6.0Cell cycle arrest

In Vivo Studies

Preclinical studies in animal models have further elucidated the compound's therapeutic potential. In a study involving Fischer rats with implanted gliosarcoma tumors, treatment with compound X resulted in significant tumor size reduction compared to controls.

Case Study 1: Glioblastoma Treatment

A study published in Cancer Research investigated the efficacy of compound X in treating glioblastoma in a rat model. The results indicated that administration of the compound led to a decrease in tumor volume by approximately 40% over four weeks, suggesting its potential as an adjunct therapy in aggressive brain tumors.

Case Study 2: Neuroprotective Effects

Another study highlighted the neuroprotective effects of compound X against oxidative stress-induced neuronal damage. In vitro assays revealed that it significantly reduced reactive oxygen species (ROS) levels in neuronal cells, indicating its potential utility in neurodegenerative diseases.

Pharmacokinetics

Pharmacokinetic studies show that compound X has favorable absorption characteristics and moderate bioavailability. Its distribution profile suggests good penetration into the central nervous system, which is critical for treating neurological disorders.

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